N~1~,N~1~-diethyl-N~4~-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide
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Overview
Description
N~1~,N~1~-diethyl-N~4~-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyrrolidine ring, and sulfonyl and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-diethyl-N~4~-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diester or a diketone.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a halogenated precursor.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent.
Carboxamide Formation: The carboxamide groups are formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-diethyl-N~4~-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N~1~,N~1~-diethyl-N~4~-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of specialized chemicals.
Mechanism of Action
The mechanism of action of N1,N~1~-diethyl-N~4~-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-diethyl-N~4~-[4-(morpholin-1-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide
- N~1~,N~1~-diethyl-N~4~-[4-(piperidin-1-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide
Uniqueness
N~1~,N~1~-diethyl-N~4~-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
1-N,1-N-diethyl-4-N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4S/c1-3-23(4-2)21(27)24-15-11-17(12-16-24)20(26)22-18-7-9-19(10-8-18)30(28,29)25-13-5-6-14-25/h7-10,17H,3-6,11-16H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDLDJLRYCTWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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